1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone
Description
1-(5-(Trifluoromethoxy)pyridin-3-yl)ethanone is a pyridine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 5-position of the pyridine ring and an acetyl (ethanone) group at the 3-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances metabolic stability and modulates interactions with biological targets.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-[5-(trifluoromethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-5(13)6-2-7(4-12-3-6)14-8(9,10)11/h2-4H,1H3 |
InChI Key |
QOXALTDIEUOMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone typically involves the following steps:
Fluorination of 3-pyridinecarboxylic acid:
Acylation Reaction: The 3-(trifluoromethyl)pyridine is then subjected to an acylation reaction where an ethanone group is introduced to form the final product, 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Scientific Research Applications
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of functional polymers and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their substituent effects:
Key Observations :
- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in the target compound introduces both steric bulk and electronegativity, differing from -CF₃ (purely electron-withdrawing). This may enhance binding to polar enzyme pockets compared to -CF₃ analogs .
- Positional Effects: Substituents at the 5-position (e.g., -NO₂ in 1-(5-Nitropyridin-3-yl)ethanone) significantly alter reactivity. The -OCF₃ group likely reduces electrophilicity at the pyridine ring compared to -NO₂ .
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group increases lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy (-OCH₃, logP ~1.2) but less than trifluoromethyl (-CF₃, logP ~2.8) .
- Solubility : Lower aqueous solubility than hydroxyl- or amine-substituted pyridines due to the hydrophobic -OCF₃ group.
- Thermal Stability : Trifluoromethoxy derivatives generally exhibit higher thermal stability than nitro or chloro analogs, as seen in related compounds .
Pharmacological Potential
- Enzyme Inhibition : The -OCF₃ group may enhance binding to cytochrome P450 enzymes (e.g., CYP51), similar to UDO and UDD, which show anti-parasitic activity .
- Anticancer Applications: Pyrazoline-tethered pyridines (e.g., STAT3 inhibitors) highlight the role of ethanone moieties in disrupting protein-protein interactions .
Biological Activity
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone, also known as a trifluoromethyl pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
The molecular structure of 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring. This unique structure contributes to its biological activity by enhancing interactions with biological targets.
The biological activities of trifluoromethyl pyridine derivatives are often attributed to their ability to interact with various enzymes and receptors. The trifluoromethoxy group can modulate the electronic properties of the molecule, affecting binding affinity and selectivity towards specific biological targets.
Biological Activity Overview
Research indicates that 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that pyridine derivatives can inhibit the growth of various pathogens, including bacteria and fungi.
- Anti-parasitic Effects : Compounds similar to 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone have demonstrated efficacy against parasites such as Trypanosoma cruzi and Leishmania donovani, making them potential candidates for treating diseases like Chagas disease and leishmaniasis .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways, contributing to its therapeutic potential .
1. Anti-Trypanosomal Activity
In a study assessing the efficacy of various pyridine derivatives against T. cruzi, it was found that compounds with similar structural features to 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone showed significant inhibition of parasite growth in vitro. The study utilized a β-galactosidase-expressing strain of T. cruzi, and the results indicated a dose-dependent response with IC50 values indicating potent activity .
2. Leishmanicidal Activity
Another investigation focused on the activity against Leishmania donovani. In this study, primary peritoneal mouse macrophages were infected with L. donovani, and subsequent treatment with pyridine derivatives resulted in a notable reduction in parasite burden compared to untreated controls . This suggests that 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone may possess similar anti-leishmanial properties.
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-(Trifluoromethoxy)pyridin-3-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyridinyl ethanone derivatives often employs Friedel-Crafts acylation or nucleophilic substitution. For example, acetyl chloride can react with a trifluoromethoxy-substituted pyridine precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃) under reflux conditions. Reaction optimization includes adjusting molar ratios (e.g., 1:2 for acetyl chloride to substrate), solvent selection (glacial acetic acid enhances electrophilicity), and monitoring reaction progress via TLC (methanol:chloroform = 1:9 solvent system) . Post-reaction workup involves quenching in cold water to precipitate the product, followed by recrystallization for purity.
Q. How should researchers handle and store 1-(5-(Trifluoromethoxy)pyridin-3-yl)ethanone to ensure safety and stability?
- Methodological Answer : This compound requires handling in a fume hood with PPE (gloves, lab coat, safety goggles). Storage should be in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the trifluoromethoxy group. Waste disposal must follow institutional guidelines for halogenated organics, with neutralization of acidic byproducts before disposal .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify pyridine ring protons (δ 8.5–9.5 ppm) and the ethanone carbonyl (δ 190–210 ppm). Trifluoromethoxy groups show distinct ¹⁹F NMR signals (δ -55 to -60 ppm).
- FT-IR : Confirm carbonyl stretching (1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₈H₆F₃NO₂) and fragmentation patterns consistent with pyridine ring cleavage .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 1-(5-(Trifluoromethoxy)pyridin-3-yl)ethanone?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s HOMO-LUMO gaps to assess electrophilicity. The trifluoromethoxy group’s electron-withdrawing effect reduces electron density on the pyridine ring, directing nucleophilic attacks to specific positions. Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions. Validation involves comparing computed IR/NMR spectra with experimental data .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SHELX software) to resolve ambiguities in bond lengths/angles. For disordered structures, refine data with TWINABS or apply Hirshfeld surface analysis. Cross-validate with spectroscopic data and computational geometry optimizations. For example, SHELXL refinement can correct for twinning in polar space groups .
Q. How can reaction mechanisms for synthesizing derivatives be elucidated, particularly when intermediates are unstable?
- Methodological Answer : Mechanistic studies employ:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps to detect transient intermediates.
- Computational Modeling : Transition state analysis (Gaussian 16) identifies energetically favorable pathways. For example, acetyl chloride’s acylation mechanism on pyridine involves a Wheland intermediate stabilized by AlCl₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
